

# Spectroscopic Analysis of Boc-D-Leucine Monohydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-D-Leucine monohydrate*

Cat. No.: *B152207*

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## Introduction

N-tert-butoxycarbonyl-D-leucine monohydrate (**Boc-D-Leucine monohydrate**) is a critical chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its purity and structural integrity are paramount for successful downstream applications. This technical guide provides an in-depth overview of the spectroscopic data for **Boc-D-Leucine monohydrate**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to assist researchers, scientists, and drug development professionals in the characterization of this important compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Boc-D-Leucine monohydrate**. The data presented is for the corresponding L-enantiomer, N-Boc-L-leucine hydrate; in a non-chiral solvent, the NMR spectra of enantiomers are identical.

### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **Boc-D-Leucine monohydrate** exhibits characteristic signals corresponding to the various protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Integration
H- $\alpha$ (CH)	~4.0-4.2	Multiplet	1H
H- $\beta$ (CH <sub>2</sub> )	~1.5-1.7	Multiplet	2H
H- $\gamma$ (CH)	~1.4-1.6	Multiplet	1H
Boc (C(CH <sub>3</sub> ) <sub>3</sub> )	~1.45	Singlet	9H
Leucine CH <sub>3</sub>	~0.9	Doublet	6H
NH (Amide)	~5.0-5.2	Doublet	1H
COOH	~12.0-13.0	Broad Singlet	1H
H <sub>2</sub> O	Variable	Singlet	2H

Note: The chemical shifts of the NH, COOH, and water protons can vary depending on the solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments within the **Boc-D-Leucine monohydrate** molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C=O (Carboxyl)	~175-177
C=O (Boc)	~155-157
C- $\alpha$	~52-54
C (Boc quaternary)	~79-81
C- $\beta$	~40-42
C- $\gamma$	~24-26
CH <sub>3</sub> (Leucine)	~21-23
CH <sub>3</sub> (Boc)	~28

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation. The IR spectrum of **Boc-D-Leucine monohydrate** shows characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups. An Attenuated Total Reflectance (ATR) IR spectrum for Boc-D-Leu-OH hydrate is available on SpectraBase.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3300-2500 (broad)	O-H stretch	Carboxylic acid
~3350	N-H stretch	Amide
~2960, 2870	C-H stretch	Alkyl
~1710	C=O stretch	Carboxylic acid & Carbamate
~1520	N-H bend	Amide
~1390, 1365	C-H bend	t-butyl
~1160	C-O stretch	Carbamate

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **Boc-D-Leucine monohydrate**.

### NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of **Boc-D-Leucine monohydrate** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O).
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Transfer the solution to a 5 mm NMR tube.

## Instrument Parameters ( $^1\text{H}$ NMR):

- Spectrometer: 400 MHz or higher
- Solvent: DMSO- $\text{d}_6$
- Temperature: 298 K
- Pulse Sequence: Standard 1D proton
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 14 ppm

## Instrument Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: 100 MHz or higher
- Solvent: DMSO- $\text{d}_6$
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled
- Number of Scans: 1024 or more to achieve adequate signal-to-noise
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm



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Figure 1. Workflow for NMR data acquisition and processing.

## IR Spectroscopy Protocol

### Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Boc-D-Leucine monohydrate** powder directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

### Instrument Parameters (ATR-FTIR):

- Spectrometer: FTIR spectrometer with an ATR accessory
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32 for both background and sample
- Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.



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Figure 2. Workflow for ATR-FTIR data acquisition and processing.

## Conclusion

This technical guide provides a comprehensive summary of the NMR and IR spectroscopic data for **Boc-D-Leucine monohydrate**. The tabulated spectral data, coupled with the detailed experimental protocols and workflows, offer a valuable resource for the unambiguous identification and characterization of this compound. Adherence to these protocols will ensure the acquisition of high-quality spectroscopic data, which is essential for quality control and research and development in the pharmaceutical and chemical industries.

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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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